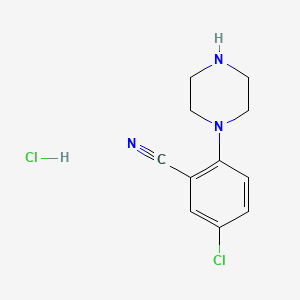

5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride

Description

5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride is a heterocyclic compound featuring a benzonitrile core substituted with a piperazine ring and a chlorine atom. Its molecular formula is C₁₁H₁₂Cl₂N₄ (hydrochloride salt), with a molecular weight of 287.15 g/mol. The compound’s structure combines a planar aromatic system (benzonitrile) with a flexible piperazine moiety, making it a versatile intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes .

Properties

Molecular Formula |

C11H13Cl2N3 |

|---|---|

Molecular Weight |

258.14 g/mol |

IUPAC Name |

5-chloro-2-piperazin-1-ylbenzonitrile;hydrochloride |

InChI |

InChI=1S/C11H12ClN3.ClH/c12-10-1-2-11(9(7-10)8-13)15-5-3-14-4-6-15;/h1-2,7,14H,3-6H2;1H |

InChI Key |

QBIIFOVECPBHKA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)Cl)C#N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride typically involves the reaction of 5-chloro-2-nitrobenzonitrile with piperazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. After the reaction is complete, the product is purified through recrystallization or other purification techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then subjected to quality control tests to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

Oxidation and Reduction Reactions: The piperazine ring can participate in oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Reactions: Products may include derivatives where the chlorine atom is replaced by other functional groups.

Oxidation and Reduction Reactions: Products may include oxidized or reduced forms of the piperazine ring.

Scientific Research Applications

Chemistry: 5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: It is also used in the study of drug-receptor interactions .

Industry: In the industrial sector, this compound is used in the production of various chemical products, including dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with neurotransmitter receptors, leading to changes in neuronal activity. The compound may also inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Key Structural Differences and Similarities

The following table summarizes critical structural and functional attributes of 5-chloro-2-(piperazin-1-yl)benzonitrile hydrochloride and related compounds:

Physicochemical and Pharmacokinetic Properties

- Solubility: Piperazine-containing compounds generally exhibit moderate water solubility due to their basic nitrogen atoms. The hydrochloride salt form of the target compound enhances solubility compared to non-ionized analogs like 4-(piperazin-1-yl)benzonitrile .

- Lipophilicity: The chloro and benzonitrile groups increase logP (hydrophobicity), favoring membrane permeability. However, the methyl-piperazine in 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile further elevates logP, suggesting improved CNS penetration .

Biological Activity

5-Chloro-2-(piperazin-1-yl)benzonitrile hydrochloride is a compound of significant interest due to its diverse biological activities. This article compiles findings from various studies, highlighting its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

Molecular Formula: C11H13ClN2

Molecular Weight: 220.69 g/mol

IUPAC Name: this compound

The compound features a chloro group and a piperazine moiety, which are critical for its biological activity. The presence of the benzonitrile group is also noteworthy as it often contributes to the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, particularly enzymes and receptors. Research indicates that the compound may exert its effects through:

- Inhibition of Enzymatic Activity: It has been shown to inhibit specific enzymes, which could lead to altered metabolic pathways.

- Receptor Modulation: The piperazine ring allows for interactions with neurotransmitter receptors, potentially impacting neurological functions.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. It has demonstrated effectiveness against a range of bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µM |

| Escherichia coli | 75 µM |

| Streptococcus agalactiae | 100 µM |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

Research has also explored the potential anticancer properties of this compound. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, primarily through:

- Cell Cycle Arrest: The compound appears to affect key regulatory proteins involved in cell cycle progression.

- Induction of Reactive Oxygen Species (ROS): Increased ROS levels have been linked to cytotoxic effects in cancer cells.

Case Studies and Experimental Findings

A notable study published in MDPI highlighted the compound's selective inhibition of certain cancer cell lines. The results showed that at concentrations below 100 µM, it effectively reduced cell viability in breast and lung cancer models without significant toxicity to normal cells .

Another investigation focused on its mechanism of action, revealing that it disrupts mitochondrial function in cancer cells, leading to increased apoptosis rates .

Comparative Analysis with Similar Compounds

This compound has been compared with other benzonitrile derivatives:

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity |

|---|---|---|

| 5-Chloro-2-(piperazin-1-yl)benzonitrile | 50 µM against S. aureus | Induces apoptosis |

| 4-Fluoro-2-(piperazin-1-yl)benzonitrile | 75 µM against E. coli | Moderate cytotoxicity |

| 3-Methyl-2-(piperazin-1-yl)benzonitrile | 100 µM against S. agalactiae | Low efficacy |

This table illustrates how variations in substituents on the benzonitrile backbone can influence both antimicrobial and anticancer activities.

Q & A

Q. What in silico tools are employed to predict off-target effects and toxicity?

- Methodological Answer : QSAR models (e.g., TOPKAT) assess hepatotoxicity risks based on structural alerts (e.g., nitrile groups). Molecular dynamics simulations identify off-target binding to potassium channels (hERG), guiding lead optimization. ADMET predictors (e.g., admetSAR) prioritize derivatives with lower Ames test mutagenicity scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.